molecular formula C8H14ClF2N B15313254 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride

5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B15313254
M. Wt: 197.65 g/mol
InChI Key: WEARQKJDHXCDJQ-UHFFFAOYSA-N
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Description

5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by amination and methylation steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its fluorinated structure may enhance its binding affinity and selectivity towards specific proteins or enzymes .

Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications .

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 5,5-difluorobicyclo[2.2.1]heptan-2-amine hydrochloride
  • 5-methoxy-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • 5,5-difluorobicyclo[2.2.1]heptan-2-one

Uniqueness: 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group. This combination of features may result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c1-11-7-3-6-2-5(7)4-8(6,9)10;/h5-7,11H,2-4H2,1H3;1H

InChI Key

WEARQKJDHXCDJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2CC1CC2(F)F.Cl

Origin of Product

United States

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